molecular formula C14H8Cl2N2O4 B324113 N-(2,4-dichlorophenyl)-N-[(6-nitro-1,3-benzodioxol-5-yl)methylene]amine

N-(2,4-dichlorophenyl)-N-[(6-nitro-1,3-benzodioxol-5-yl)methylene]amine

Cat. No.: B324113
M. Wt: 339.1 g/mol
InChI Key: ZQFOBKNGFOZWGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,4-dichlorophenyl)-N-[(6-nitro-1,3-benzodioxol-5-yl)methylene]amine is an organic compound that belongs to the class of anilines It is characterized by the presence of two chlorine atoms at the 2 and 4 positions on the benzene ring, a nitro group at the 6 position, and a benzodioxole moiety attached via a methylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dichlorophenyl)-N-[(6-nitro-1,3-benzodioxol-5-yl)methylene]amine typically involves the condensation of 2,4-dichloroaniline with 6-nitro-1,3-benzodioxole-5-carbaldehyde. The reaction is carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The mixture is stirred for several hours to ensure complete reaction, and the product is then isolated by filtration and purified by recrystallization.

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and automated systems can be employed to enhance the efficiency of the process. The use of catalysts and advanced purification techniques such as chromatography may also be incorporated to achieve high-quality products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group in the compound can undergo reduction to form an amine group under suitable conditions.

    Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chlorine atoms can be substituted by other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.

    Substitution: Nucleophiles like ammonia, primary amines, or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding nitroso or hydroxylamine derivatives.

    Reduction: Formation of 2,4-dichloro-N-[(E)-(6-amino-1,3-benzodioxol-5-yl)methylidene]aniline.

    Substitution: Formation of substituted aniline derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2,4-dichlorophenyl)-N-[(6-nitro-1,3-benzodioxol-5-yl)methylene]amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an antimicrobial or antifungal agent.

    Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-(2,4-dichlorophenyl)-N-[(6-nitro-1,3-benzodioxol-5-yl)methylene]amine involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The compound may also inhibit certain enzymes or interfere with cellular signaling pathways, contributing to its observed biological activities.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-dichloro-N-[(E)-(4-ethoxyphenyl)methylidene]aniline
  • 2,4-dichloro-N-[(E)-(5-nitrothiophen-2-yl)methylidene]aniline
  • 2,4-dichloro-N-[(E)-(2-methoxy-1-naphthyl)methylidene]aniline

Uniqueness

Compared to similar compounds, N-(2,4-dichlorophenyl)-N-[(6-nitro-1,3-benzodioxol-5-yl)methylene]amine is unique due to the presence of the benzodioxole moiety, which imparts distinct electronic and steric properties. This structural feature may enhance its reactivity and interaction with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C14H8Cl2N2O4

Molecular Weight

339.1 g/mol

IUPAC Name

N-(2,4-dichlorophenyl)-1-(6-nitro-1,3-benzodioxol-5-yl)methanimine

InChI

InChI=1S/C14H8Cl2N2O4/c15-9-1-2-11(10(16)4-9)17-6-8-3-13-14(22-7-21-13)5-12(8)18(19)20/h1-6H,7H2

InChI Key

ZQFOBKNGFOZWGW-UHFFFAOYSA-N

SMILES

C1OC2=C(O1)C=C(C(=C2)C=NC3=C(C=C(C=C3)Cl)Cl)[N+](=O)[O-]

Canonical SMILES

C1OC2=C(O1)C=C(C(=C2)C=NC3=C(C=C(C=C3)Cl)Cl)[N+](=O)[O-]

Origin of Product

United States

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